molecular formula C11H19NO6 B13697204 tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate

tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate

Cat. No.: B13697204
M. Wt: 261.27 g/mol
InChI Key: OHURXTQKCCBVSU-UHFFFAOYSA-N
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Description

tert-Butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid: is a compound that combines the structural features of tert-butyl (3R)-pyrrolidine-3-carboxylate and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions:

    tert-Butyl (3R)-pyrrolidine-3-carboxylate: can be synthesized through the reaction of (3R)-pyrrolidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired tert-butyl ester.

    Oxalic Acid: can be introduced by reacting the tert-butyl (3R)-pyrrolidine-3-carboxylate with oxalyl chloride in the presence of a base. This reaction forms the oxalate ester, which can then be hydrolyzed to yield the final compound.

Industrial Production Methods: Industrial production of tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3R)-pyrrolidine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: tert-Butyl (3R)-pyrrolidine-3-carboxylate can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • tert-Butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology:

  • The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine:

  • It has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

  • The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the pyrrolidine and oxalic acid moieties can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations.

Comparison with Similar Compounds

  • tert-Butyl (3R)-pyrrolidine-3-carboxylate
  • tert-Butyl (3S)-pyrrolidine-3-carboxylate
  • tert-Butyl (3R)-pyrrolidine-2-carboxylate
  • tert-Butyl (3R)-pyrrolidine-4-carboxylate

Comparison:

  • tert-Butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid is unique due to the presence of both the tert-butyl ester and oxalic acid moieties, which confer distinct chemical properties and reactivity.
  • Compared to other tert-butyl pyrrolidine carboxylates, the oxalic acid component provides additional functionality, allowing for a wider range of chemical transformations and applications.

Properties

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

tert-butyl pyrrolidine-3-carboxylate;oxalic acid

InChI

InChI=1S/C9H17NO2.C2H2O4/c1-9(2,3)12-8(11)7-4-5-10-6-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

OHURXTQKCCBVSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1.C(=O)(C(=O)O)O

Origin of Product

United States

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